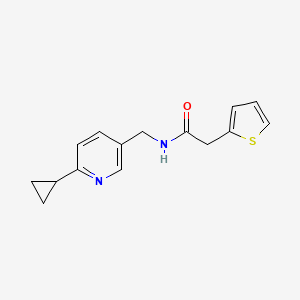
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as CPP-TA, is a small molecule that has gained attention in the field of scientific research due to its potential therapeutic effects. CPP-TA is a compound that belongs to the class of pyridine derivatives and has a molecular weight of 314.41 g/mol.
Scientific Research Applications
Bioactive Compound Synthesis and Evaluation
Synthesis and Biological Evaluation : Research involves synthesizing various acetamide derivatives and evaluating their biological activities, such as anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited anticancer activity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents (Evren et al., 2019).
Antitumor Activity of Heterocyclic Compounds
Antitumor Evaluation of Heterocyclic Derivatives : Another study focused on synthesizing heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against several cancer cell lines. This underscores the importance of heterocyclic compounds in developing new antitumor medications (Shams et al., 2010).
Antimicrobial Activity of Novel Compounds
Synthesis and Antimicrobial Activity Assessment : The creation of new compounds with potential antimicrobial effects is a critical area of research. For example, the study of novel sulphonamide derivatives revealed compounds displaying significant antimicrobial activity, suggesting their use in treating infections (Fahim & Ismael, 2019).
Metabolic Pathway Exploration
Exploration of Drug Metabolism Pathways : Understanding the metabolism of drugs in the human body is essential for drug design. A study on the metabolism of chloroacetamide herbicides in liver microsomes offers insights into the metabolic pathways that could influence the design of safer and more effective therapeutic agents (Coleman et al., 2000).
Drug Mechanism of Action
Investigating Mechanisms of Drug Action : Research into the mechanisms by which drugs exert their effects is crucial for developing new therapies. A study on the mechanism of action of acetaminophen proposed the inhibition of an unidentified form of cyclooxygenase, possibly COX-3, highlighting the complexity of drug action pathways and the potential for discovering new therapeutic targets (Botting, 2000).
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(8-13-2-1-7-19-13)17-10-11-3-6-14(16-9-11)12-4-5-12/h1-3,6-7,9,12H,4-5,8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPFIDBZBFVXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)


![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390957.png)


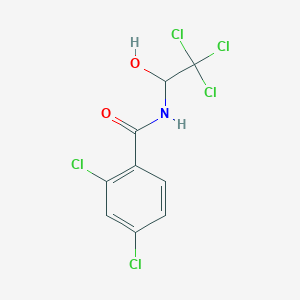
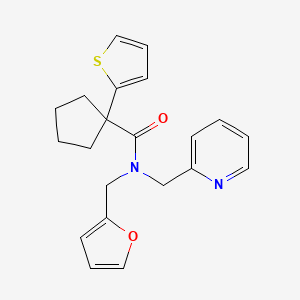
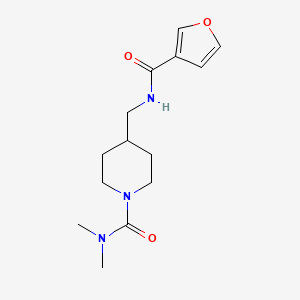
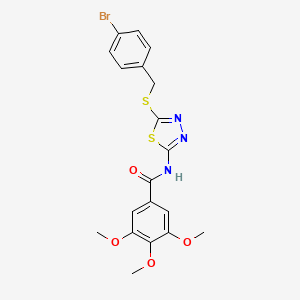
![Tert-butyl 2-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2390969.png)
![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)
![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)